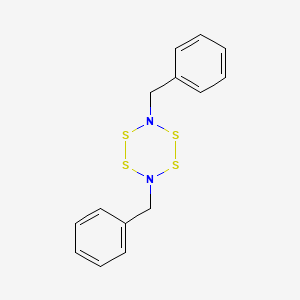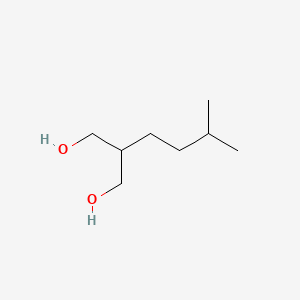
1,3-Propanediol, 2-isopentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-isopentyl- is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a three-carbon chain, with an isopentyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-isopentyl- typically involves multiple steps. One common method starts with the aldol condensation of isovaleraldehyde in the presence of a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This reaction forms (2Z)-2-isopropyl-5-methyl-2-hexenal, which is then reduced to 2-isopropyl-5-methylhexanal using a reducing agent. The next step involves the reaction of 2-isopropyl-5-methylhexanal with formaldehyde and an inorganic base to form 2-isopentyl-2-isopropylpropane-1,3-diol. Finally, methylation of this diol with a methylation agent and a base yields 2-isopentyl-2-isopropyl-1,3-dimethoxypropane .
Industrial Production Methods
Industrial production methods for 1,3-Propanediol, 2-isopentyl- often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-pressure conditions, and advanced catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-isopentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halides or esters.
Applications De Recherche Scientifique
1,3-Propanediol, 2-isopentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bio-based chemical derived from renewable resources.
Medicine: Explored for its potential use in drug formulations and as a solvent for pharmaceutical compounds.
Industry: Utilized in the production of polyesters, polyurethanes, and other polymers.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-isopentyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the isopentyl group can affect the compound’s solubility and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol: A simpler diol with two hydroxyl groups on a three-carbon chain.
Neopentyl glycol: Contains two hydroxyl groups on a five-carbon chain with two methyl groups attached to the central carbon.
Uniqueness
1,3-Propanediol, 2-isopentyl- is unique due to the presence of the isopentyl group, which imparts distinct chemical properties such as increased hydrophobicity and altered reactivity compared to other similar diols.
Propriétés
Numéro CAS |
25462-27-5 |
|---|---|
Formule moléculaire |
C8H18O2 |
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2-(3-methylbutyl)propane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-7(2)3-4-8(5-9)6-10/h7-10H,3-6H2,1-2H3 |
Clé InChI |
VWQPAMYYOLDISD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


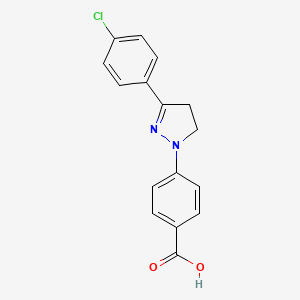

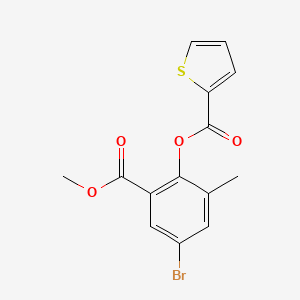
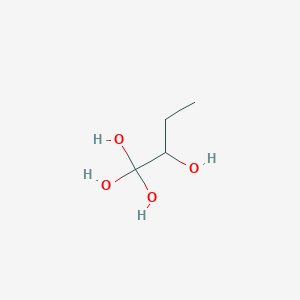



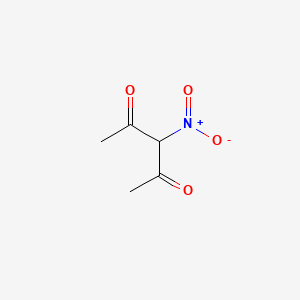
![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)
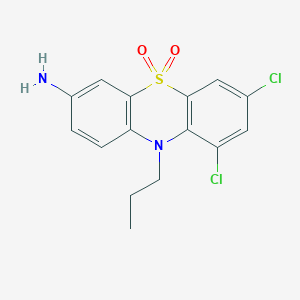
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)
